molecular formula C13H10N2O B1294450 2-Hydroxy-6-methyl-5-phenylnicotinonitrile CAS No. 4241-12-7

2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Cat. No.: B1294450
CAS No.: 4241-12-7
M. Wt: 210.23 g/mol
InChI Key: OEKMRMSCUYJJHJ-UHFFFAOYSA-N
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Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic activity. It may also interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding how nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, can change over time This includes its stability, degradation, and long-term effects on cellular function Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity

Dosage Effects in Animal Models

The effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for determining its safe and effective use in research .

Metabolic Pathways

Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding the metabolic pathways of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is essential for elucidating its role in cellular metabolism .

Subcellular Localization

The subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for elucidating its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-5-phenylnicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(methoxymethyl)-6-methyl-nicotinonitrile
  • 2-Hydroxy-6-methyl-5-phenyl-3-pyridinecarbonitrile
  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-5-phenyl-

Uniqueness

2-Hydroxy-6-methyl-5-phenylnicotinonitrile stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMRMSCUYJJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195210
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4241-12-7
Record name 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-dimethylamino-3-phenyl-3-butene-2-one (14.1 grams) and cyanoacetamide (5.9 grams) in 100 ml methanol was added to sodium methoxide (7.9 grams) in 100 ml methanol. The mixture was refluxed for 18 hours and then the crude reaction was stripped and the residue dissolved in a small amount of hot water. Acidification to pH 6-7 gave a gum-like solid which was collected by filtration. Further acidification to a lower pH gave only an oil. Trituration of the gum with ethyl acetate and chilling resulted in an off-white solid which was identified by NMR as the desired product, yield 2.8 grams, m.p. 280°-290° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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